molecular formula C5H5BrN2O B11780508 (2-Bromopyrimidin-4-yl)methanol

(2-Bromopyrimidin-4-yl)methanol

Cat. No.: B11780508
M. Wt: 189.01 g/mol
InChI Key: KTXBMAOORFSWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromopyrimidin-4-yl)methanol is an organic compound with the molecular formula C5H5BrN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the second position and a hydroxymethyl group at the fourth position of the pyrimidine ring makes this compound unique. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromopyrimidine with formaldehyde in the presence of a base to yield (2-Bromopyrimidin-4-yl)methanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions followed by hydroxymethylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromopyrimidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form pyrimidine derivatives without the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Formation of 2-bromopyrimidine-4-carboxylic acid.

    Reduction: Formation of pyrimidin-4-ylmethanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromopyrimidin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Bromopyrimidin-4-yl)methanol is primarily related to its ability to undergo various chemical transformations. The bromine atom and hydroxymethyl group provide reactive sites for further chemical modifications, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific derivatives and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromopyrimidin-2-yl)methanol: Similar structure but with the bromine atom at the fifth position.

    (4-Bromopyridin-2-yl)methanol: Pyridine derivative with a similar substitution pattern.

    (2-Chloropyrimidin-4-yl)methanol: Chlorine atom instead of bromine.

Uniqueness

(2-Bromopyrimidin-4-yl)methanol is unique due to its specific substitution pattern, which provides distinct reactivity and potential for diverse chemical transformations. Its ability to serve as a versatile intermediate in the synthesis of various organic compounds highlights its importance in research and development.

Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

(2-bromopyrimidin-4-yl)methanol

InChI

InChI=1S/C5H5BrN2O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2

InChI Key

KTXBMAOORFSWLD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1CO)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.